![molecular formula C6H10Cl2O2 B14323191 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal CAS No. 108555-07-3](/img/structure/B14323191.png)
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal is an organic compound with the molecular formula C6H10Cl2O2. It is a chlorinated aldehyde and is known for its reactivity and versatility in various chemical reactions. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal typically involves the chlorination of 3-[(propan-2-yl)oxy]propanal. One common method is the reaction of 3-[(propan-2-yl)oxy]propanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反应分析
Types of Reactions
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dichloro-3-[(propan-2-yl)oxy]propanoic acid.
Reduction: 2,2-Dichloro-3-[(propan-2-yl)oxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species. The chlorine atoms can also participate in substitution reactions, making the compound versatile in chemical synthesis.
相似化合物的比较
Similar Compounds
2,2-Dichloropropane: Similar in structure but lacks the aldehyde group.
1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of an aldehyde.
2,2-Dichloroethanol: Contains an alcohol group instead of an aldehyde.
Uniqueness
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal is unique due to the presence of both chlorine atoms and an aldehyde group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies.
属性
CAS 编号 |
108555-07-3 |
|---|---|
分子式 |
C6H10Cl2O2 |
分子量 |
185.05 g/mol |
IUPAC 名称 |
2,2-dichloro-3-propan-2-yloxypropanal |
InChI |
InChI=1S/C6H10Cl2O2/c1-5(2)10-4-6(7,8)3-9/h3,5H,4H2,1-2H3 |
InChI 键 |
PFJMUIMDHNEIRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC(C=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
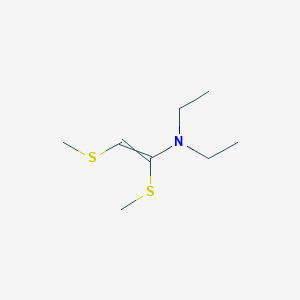
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

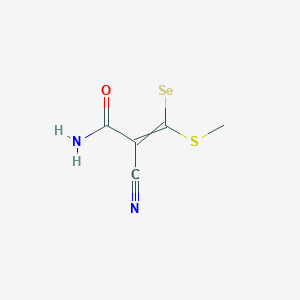
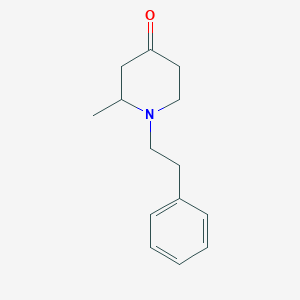
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

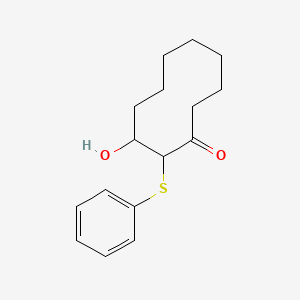
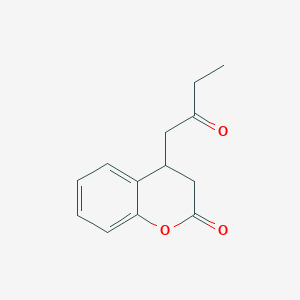
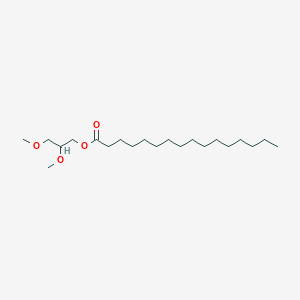
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
